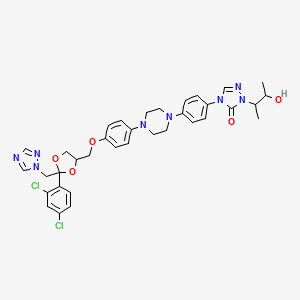

Hydroxyitraconazole

Vue d'ensemble

Description

Hydroxy Itraconazole is a biologically active metabolite of itraconazole, a triazole antifungal agent. It is known for its broad-spectrum antifungal activity and is used in the treatment of various fungal infections. Hydroxy Itraconazole retains the antifungal properties of its parent compound, itraconazole, and is often studied for its pharmacokinetic properties and therapeutic potential .

Applications De Recherche Scientifique

Hydroxy Itraconazole has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the metabolism of triazole antifungals.

Biology: Research focuses on its interaction with fungal cell membranes and its inhibitory effects on fungal growth.

Medicine: Hydroxy Itraconazole is investigated for its therapeutic potential in treating fungal infections, particularly in immunocompromised patients.

Industry: It is used in the development of new antifungal formulations and drug delivery systems

Mécanisme D'action

Target of Action

Hydroxy Itraconazole, the major metabolite of Itraconazole, primarily targets cytochrome P450-dependent enzymes . These enzymes play a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Hydroxy Itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol . By doing so, it disrupts the integrity of the fungal cell membrane, leading to inhibition of cell growth and promoting cell death .

Biochemical Pathways

The inhibition of ergosterol synthesis by Hydroxy Itraconazole affects the cell membrane integrity of fungi . This disruption in the cell membrane leads to leakage of cellular contents, thereby inhibiting the growth of the fungi .

Pharmacokinetics

Hydroxy Itraconazole is formed in the liver by Ω-1-oxidation of Itraconazole’s 1-methylpropyl substituent . It has been shown to inhibit ATP-binding cassette transporters P-Glycoprotein, BCRP, and BSEP . The pharmacokinetics of Hydroxy Itraconazole are influenced by factors such as gender . It has been found that the plasma concentrations of Hydroxy Itraconazole in men were prominently higher than those in women .

Result of Action

The action of Hydroxy Itraconazole results in the inhibition of fungal cell growth and the promotion of cell death . This is achieved through the disruption of the fungal cell membrane integrity, leading to leakage of cellular contents .

Action Environment

The action, efficacy, and stability of Hydroxy Itraconazole can be influenced by various environmental factors. For instance, the bioavailability of Hydroxy Itraconazole can be affected by factors such as the pH level of the environment . Additionally, the metabolism of Hydroxy Itraconazole in the liver can be influenced by the presence of other drugs that may induce or inhibit the activity of cytochrome P450 enzymes .

Analyse Biochimique

Biochemical Properties

Hydroxy Itraconazole interacts with various enzymes and proteins. It is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . This interaction plays a crucial role in the drug’s metabolism and its antifungal activity.

Cellular Effects

Hydroxy Itraconazole affects various types of cells and cellular processes. It influences cell function by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes . This disruption leads to increased permeability of the fungal cell membrane, modified membrane-bound enzyme activity, and dysregulated chitin synthesis .

Molecular Mechanism

The mechanism of action of Hydroxy Itraconazole involves binding interactions with biomolecules and changes in gene expression. It inhibits the fungal cytochrome P450 enzyme that converts lanosterol to ergosterol . The azole nitrogen atoms in the chemical structure of Hydroxy Itraconazole form a complex with the active site, or the haem iron, of the fungal enzyme to impede its function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Hydroxy Itraconazole can change. The drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Hydroxy Itraconazole vary with different dosages in animal models. For example, malformations and foetal resorptions were seen in overdose studies in laboratory animals .

Metabolic Pathways

Hydroxy Itraconazole is involved in metabolic pathways that interact with enzymes or cofactors. It is a product of the metabolism of Itraconazole, which is predominantly metabolized in the liver .

Transport and Distribution

Hydroxy Itraconazole is transported and distributed within cells and tissues. It is predominantly metabolized in the liver and reaches higher plasma concentrations than the parent compound, Itraconazole .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydroxy Itraconazole is synthesized through the metabolism of itraconazole by the cytochrome P450 enzyme system, specifically CYP3A4. The primary synthetic route involves the hydroxylation of itraconazole, resulting in the formation of hydroxyitraconazole .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of itraconazole followed by its metabolic conversion using bioreactors containing the necessary enzymes. The process is optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Hydroxy Itraconazole undergoes several types of chemical reactions, including:

Oxidation: Hydroxy Itraconazole can be further oxidized to form other metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Hydroxy Itraconazole can participate in substitution reactions, particularly involving its triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and various peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions typically involve the use of nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of hydroxyitraconazole, which may have different pharmacological properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Itraconazole: The parent compound of hydroxyitraconazole, known for its broad-spectrum antifungal activity.

Voriconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.

Posaconazole: A triazole antifungal with a broader spectrum of activity and improved bioavailability compared to itraconazole

Uniqueness

Hydroxy Itraconazole is unique in its pharmacokinetic profile, as it is a metabolite of itraconazole with similar antifungal potency. Its formation and activity are crucial for the overall efficacy of itraconazole therapy. Additionally, this compound’s ability to inhibit 14α-demethylase makes it a valuable compound for studying antifungal mechanisms and developing new therapeutic agents .

Propriétés

IUPAC Name |

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVOEOJQLKSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920835 | |

| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112559-91-8 | |

| Record name | Hydroxyitraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

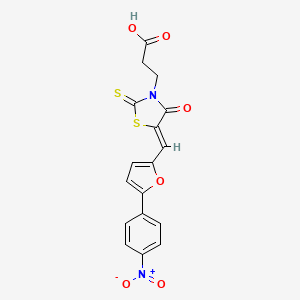

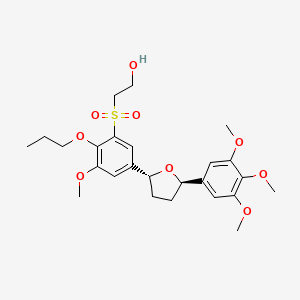

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)

![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)